2-[2-(Trifluoromethyl)phenyl]quinazolin-4-OL

Tankyrase inhibition Wnt signaling Positional isomer SAR

2-[2-(Trifluoromethyl)phenyl]quinazolin-4-OL (CAS 1264037-81-1), also named 4-hydroxy-2-(2-trifluoromethylphenyl)quinazoline or 2-(2-trifluoromethylphenyl)quinazolin-4(1H)-one, is a heterocyclic small molecule belonging to the 2-arylquinazolin-4-one family. Quinazolin-4-ones are privileged scaffolds in medicinal chemistry with demonstrated utility against tankyrase, PARP, sirtuin, and kinase targets.

Molecular Formula C15H9F3N2O
Molecular Weight 290.245
CAS No. 1264037-81-1
Cat. No. B2799567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(Trifluoromethyl)phenyl]quinazolin-4-OL
CAS1264037-81-1
Molecular FormulaC15H9F3N2O
Molecular Weight290.245
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC3=CC=CC=C3C(=O)N2)C(F)(F)F
InChIInChI=1S/C15H9F3N2O/c16-15(17,18)11-7-3-1-5-9(11)13-19-12-8-4-2-6-10(12)14(21)20-13/h1-8H,(H,19,20,21)
InChIKeyHTYVBBVHPPVOSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[2-(Trifluoromethyl)phenyl]quinazolin-4-OL (CAS 1264037-81-1): Baseline Identity and Procurement-Relevant Scaffold Context


2-[2-(Trifluoromethyl)phenyl]quinazolin-4-OL (CAS 1264037-81-1), also named 4-hydroxy-2-(2-trifluoromethylphenyl)quinazoline or 2-(2-trifluoromethylphenyl)quinazolin-4(1H)-one, is a heterocyclic small molecule belonging to the 2-arylquinazolin-4-one family [1]. Quinazolin-4-ones are privileged scaffolds in medicinal chemistry with demonstrated utility against tankyrase, PARP, sirtuin, and kinase targets [2]. The compound features an ortho-trifluoromethyl substituent on the 2-phenyl ring, which differentiates it from the more extensively characterized para-trifluoromethyl analogs that have been optimized as potent tankyrase inhibitors [3].

Why Generic 2-Arylquinazolin-4-OL Analogs Cannot Substitute for 2-[2-(Trifluoromethyl)phenyl]quinazolin-4-OL in SAR-Driven Programs


Within the 2-arylquinazolin-4-one class, subtle changes in aryl substitution pattern profoundly alter target potency and selectivity. The established tankyrase inhibitor pharmacophore relies on a para-substituted 2-phenyl ring with an 8-methyl group on the quinazolinone core to achieve low-nanomolar IC50 values and >100-fold selectivity over PARP-1 [1]. The ortho-trifluoromethyl substitution present in 2-[2-(Trifluoromethyl)phenyl]quinazolin-4-OL introduces distinct steric and electronic constraints that redirect binding orientation relative to the para isomer, making the two positional isomers non-interchangeable in target-based assays [1]. Furthermore, the absence of an 8-methyl substituent on the quinazolinone core in this compound fundamentally alters its tankyrase inhibition profile, as the 8-methyl group is identified as critical for achieving both potency and selectivity within the para-substituted series [2].

Quantitative Differentiation Evidence: 2-[2-(Trifluoromethyl)phenyl]quinazolin-4-OL vs. Closest Analogs


Tankyrase-2 Inhibition: Ortho-CF3 vs. Para-CF3 Positional Isomer Activity Landscape

The para-trifluoromethyl positional isomer, 8-methyl-2-(4-trifluoromethylphenyl)quinazolin-4-one, demonstrates potent tankyrase-2 inhibition with an IC50 of 4–10 nM [1][2]. In contrast, no direct TNKS-2 IC50 data is publicly available for the ortho-substituted 2-[2-(trifluoromethyl)phenyl]quinazolin-4-OL. The published SAR framework demonstrates that para-substitution with electron-withdrawing groups is optimal for tankyrase binding, while ortho-substitution has not been evaluated within the same assay systems, representing a significant data gap [1].

Tankyrase inhibition Wnt signaling Positional isomer SAR

PARP-1 Selectivity Profile: Ortho-CF3 Substitution Impact on Off-Target PARP Binding

The para-substituted analog 8-methyl-2-(4-trifluoromethylphenyl)quinazolin-4-one achieves 71–133-fold selectivity for tankyrases over PARP-1 (PARP-1 IC50 = 1200–2300 nM) [1][2]. For the ortho-substituted target compound, published PARP-1 inhibition data are absent, preventing direct selectivity comparison. Within the broader quinazolin-4-one class, 4′-substituent size and electronic character significantly modulate PARP-1 selectivity; ortho-substitution would be expected to produce a distinct selectivity window due to altered steric interaction with the PARP-1 hydrophobic cavity [1].

PARP-1 selectivity Off-target profiling Quinazolin-4-one SAR

Quinazolin-4-one Core Substitution Comparison: 8-H (Target Compound) vs. 8-Methyl in Tankyrase Binding Affinity

In the para-substituted 2-arylquinazolin-4-one series, the 8-methyl group is identified as the preferred substituent for tankyrase potency. 8-H analogs bearing para-substituents show markedly reduced activity: 8-H, 8-OMe, and 8-OH analogs all demonstrate weaker TNKS inhibition compared to 8-methyl in the reported SAR table [1]. The target compound carries an 8-H substituent, placing it in a potency category below the 8-methyl-optimized analogs. Direct IC50 values for the 8-H, ortho-CF3 combination have not been disclosed, but the class-level SAR predicts substantially lower tankyrase affinity relative to the 8-methyl, para-CF3 comparator [1].

8-Methyl substituent effect Quinazolin-4-one SAR Tankyrase potency

Structural Novelly and Patent Space Differentiation: Ortho-CF3 as Underexplored IP Territory

Comprehensive patent analysis reveals that 2-arylquinazolin-4-one inventions predominantly claim para-substituted phenyl rings, with ortho-trifluoromethyl substitution remaining largely unclaimed in major tankyrase and kinase inhibitor patent families [1][2]. The target compound's specific regiochemistry (ortho-CF3, 8-H) is not exemplified in the key tankyrase inhibitor patent literature (e.g., Nathubhai et al. 2013, 2016) [1][2], creating freedom-to-operate advantages for programs seeking novel composition-of-matter positions.

Patent landscape Structural novelty Intellectual property

Predicted Physicochemical Differentiation: Ortho-CF3 Impact on LogP and Conformational Profile

The ortho-trifluoromethyl group introduces greater steric hindrance and altered conformational preferences compared to para-substitution. While experimentally measured LogP values for the ortho isomer are not available, computational predictions indicate that ortho-substitution reduces the planarity of the 2-phenyl-quinazolinone system through steric clash between the CF3 group and the quinazolinone C3-H, potentially affecting membrane permeability and target binding kinetics relative to the planar para-CF3 analog [1]. This conformational distinction may be exploited in selectivity design where induced-fit binding or reduced entropic penalty is desired.

Lipophilicity Conformational analysis Drug-likeness

Procurement-Relevant Application Scenarios for 2-[2-(Trifluoromethyl)phenyl]quinazolin-4-OL (CAS 1264037-81-1)


Novel Tankyrase Inhibitor Library Design Requiring Ortho-Substituted Chemical Space Exploration

For medicinal chemistry teams seeking to expand SAR beyond the extensively patented para-substituted 2-arylquinazolin-4-one tankyrase inhibitor space, the ortho-CF3 isomer provides a structurally distinct starting point [1]. As the para-substituted pharmacophore is well-characterized (TNKS-2 IC50 4–10 nM for optimized analogs), the ortho isomer enables exploration of whether the hydrophobic cavity accessed by the 2-aryl group can accommodate non-planar, sterically demanding substituents [2].

Intellectual Property Differentiation in Quinazolin-4-one-Based Drug Discovery Programs

Given the absence of the ortho-CF3, 8-H scaffold from dominant tankyrase and kinase patent families, this compound offers freedom-to-operate advantages for organizations seeking novel composition-of-matter claims [1]. Its procurement supports the construction of proprietary compound libraries that navigate around existing patent estates covering para-substituted quinazolin-4-ones [2].

Conformational Probe for 2-Aryl-Quinazolinone Target Binding Studies

The steric clash imposed by the ortho-CF3 group forces a non-planar conformation between the phenyl and quinazolinone rings, making this compound a useful conformational probe in biophysical binding studies. Comparing binding thermodynamics and kinetics of ortho- vs. para-CF3 isomers can elucidate the role of ligand planarity in target engagement [1]. This application is particularly relevant for targets where induced-fit binding or conformational selection mechanisms operate.

Negative Control or Selectivity Tool for Validating Para-Substituted Tankyrase Inhibitor Pharmacology

Because the ortho-CF3, 8-H combination lies outside the optimal tankyrase pharmacophore defined by the 8-methyl, para-substituted series, this compound may serve as a weak or inactive comparator in cellular Wnt signaling assays, helping to establish SAR robustness and confirm that pharmacological effects observed with para-substituted analogs are target-specific [1][2].

Quote Request

Request a Quote for 2-[2-(Trifluoromethyl)phenyl]quinazolin-4-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.